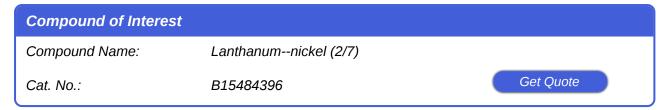




Application Notes and Protocols for In-situ XRD Analysis of La2Ni7 Hydrogenation

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Audience: Researchers, scientists, and materials development professionals.

Introduction: The La₂Ni₇ intermetallic compound is a promising material for hydrogen storage applications due to its favorable absorption and desorption characteristics. In-situ X-ray diffraction (XRD) is a powerful analytical technique used to study the structural evolution of materials in real-time under controlled environments. This application note provides a detailed protocol and analysis guide for conducting in-situ XRD studies on the hydrogenation of La₂Ni₇, enabling a deeper understanding of the phase transformations and crystallographic changes that occur during hydrogen uptake and release.

Experimental Protocols

A robust experimental setup is crucial for obtaining high-quality in-situ XRD data during the hydrogenation of La₂Ni₇. This typically involves a high-pressure cell that allows for the control of hydrogen pressure and temperature while being transparent to X-rays.

1. Sample Preparation:

- Activation: The La₂Ni₇ alloy typically requires an activation process to facilitate hydrogen absorption. This is often achieved by subjecting the sample to several cycles of vacuum and high-pressure hydrogen exposure.
- Powder Preparation: The activated alloy should be carefully crushed into a fine powder in an inert atmosphere (e.g., inside an argon-filled glovebox) to prevent oxidation.



 Capillary Loading: The fine powder is then loaded into a capillary tube suitable for in-situ XRD measurements. Sapphire or quartz capillaries are commonly used due to their strength and X-ray transparency.

2. In-situ XRD Cell Setup:

- A specialized in-situ XRD cell capable of handling high-pressure gases is required.[1][2]
 These cells are designed to allow for precise control of hydrogen pressure and temperature.
 [1]
- The capillary containing the La₂Ni₇ powder is mounted inside the cell.
- The cell is then connected to a gas handling system for the controlled introduction and removal of hydrogen.

3. Data Acquisition:

- Initial State: An initial XRD pattern of the La₂Ni₇ sample is collected under vacuum or an inert atmosphere before the introduction of hydrogen. This serves as a baseline measurement.
- Hydrogenation Process: Hydrogen is introduced into the cell at a controlled pressure and temperature. The pressure-composition-isotherm (PCI) curve can be used to guide the selection of pressure points for XRD measurements.
- In-situ XRD Measurements: XRD patterns are collected at various stages of hydrogen absorption and desorption.[3] Synchrotron radiation sources are often preferred for these experiments due to their high flux, which allows for rapid data collection.[1][2]
- Data Analysis: The collected XRD patterns are analyzed using techniques such as Rietveld refinement to determine the crystal structure, lattice parameters, and phase fractions at each stage of the hydrogenation process.[3]

Data Presentation

The structural changes occurring during the hydrogenation of La₂Ni₇ can be quantified by analyzing the changes in lattice parameters and unit cell volume.



Table 1: Crystallographic Data of La₂Ni₇ and its Hydrides during the First Hydrogen Absorption-Desorption Cycle[3]

Phase	Hydrog en Content (x in La ₂ Ni ₇ H ×)	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Cell Volume (ų)
α-La ₂ Ni ₇	0	P6₃/mmc	5.05	5.05	24.6	-	542.9
Orthorho mbic Hydride	Increasin g	Pbcn	Decreasi ng	Decreasi ng	Increasin g	90	Expandin g
Monoclini c Hydride	Increasin g	C2/c	Increasin g	Increasin g	Increasin g	Increasin g	Expandin g
Monoclini c Hydride	Decreasi ng	C2/c	Decreasi ng	Decreasi ng	Decreasi ng	Decreasi ng	Contracti ng

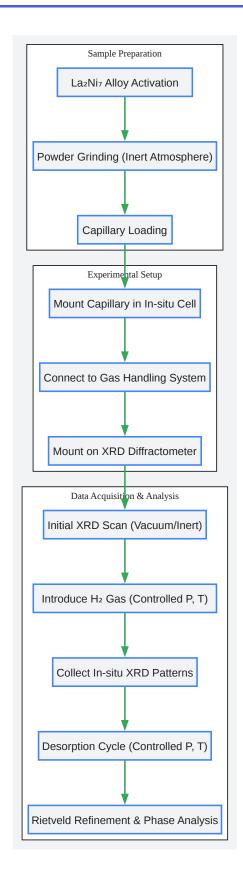
Note: Precise numerical values for the lattice parameters of the hydride phases are dependent on the exact hydrogen concentration and require detailed Rietveld refinement of the in-situ XRD data.

During the initial hydrogen absorption, a phase transformation occurs, leading to the coexistence of orthorhombic (Pbcn) and monoclinic (C2/c) hydride phases.[3] Upon desorption, only the monoclinic hydride is observed, indicating an irreversible phase transformation during the first cycle.[3] The volume of the La₂Ni₄ sub-cell within the La₂Ni₇ structure expands significantly more than the LaNi₅ sub-cell during the first absorption.[3]

Visualizations

Experimental Workflow for In-situ XRD of La₂Ni₇ Hydrogenation



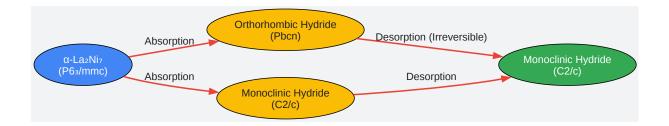


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Caption: Workflow for in-situ XRD analysis of La₂Ni₇ hydrogenation.



Phase Transformation Pathway during the First Hydrogenation Cycle of La2Ni7



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Caption: Phase transitions in La₂Ni₇ during the first hydrogenation cycle.

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